molecular formula C22H22N4O3S B2735489 methyl 2-{[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}butanoate CAS No. 946206-21-9

methyl 2-{[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}butanoate

Cat. No. B2735489
CAS RN: 946206-21-9
M. Wt: 422.5
InChI Key: DCOAPWXZCOXBCJ-UHFFFAOYSA-N
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Description

This compound contains several interesting functional groups, including an indole, a triazole, and a methoxyphenyl group. Indole is a bicyclic compound, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . Triazoles are a class of five-membered rings containing three nitrogen atoms, and they have been used in various fields of chemistry due to their stability and versatility . The methoxyphenyl group is a phenyl ring with a methoxy (-OCH3) substituent, which can influence the compound’s physical and chemical properties .


Molecular Structure Analysis

The presence of multiple aromatic rings (indole and phenyl) likely contributes to the compound’s overall stability. The sulfur atom in the sulfanyl group could potentially act as a nucleophile in certain reactions .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-rich indole and triazole rings, as well as the potential nucleophilicity of the sulfur atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar methoxy and sulfanyl groups could enhance its solubility in polar solvents .

Future Directions

Indole derivatives are a focus of ongoing research due to their wide range of biological activities . Future work could explore the potential biological activities of this compound, as well as methods for its synthesis and functionalization.

properties

IUPAC Name

methyl 2-[[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3S/c1-4-19(21(27)29-3)30-22-25-24-20(17-13-23-18-11-6-5-10-16(17)18)26(22)14-8-7-9-15(12-14)28-2/h5-13,19,23H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCOAPWXZCOXBCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OC)SC1=NN=C(N1C2=CC(=CC=C2)OC)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-{[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}butanoate

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